molecular formula C8H10N2O3S B041070 4-Methylphenylsulfonylurea CAS No. 1694-06-0

4-Methylphenylsulfonylurea

Cat. No. B041070
CAS RN: 1694-06-0
M. Wt: 214.24 g/mol
InChI Key: RUTYWCZSEBLPAK-UHFFFAOYSA-N
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Description

"4-Methylphenylsulfonylurea" is a chemical compound that has garnered interest in various fields of chemistry and pharmacology. It is a part of the sulfonylurea class of compounds known for their diverse chemical and biological activities.

Synthesis Analysis

  • The synthesis of related sulfonylurea compounds often involves reactions of chloroacetyl isocyanate with arylsulfamides. These methods yield novel arylsulfonylureas with specific structures as determined by IR and NMR spectra (Fedotova et al., 1994).

Molecular Structure Analysis

  • The molecular structure of related compounds, such as 4-aminophenyl 4-X-phenyl sulfones, reveals significant charge redistribution, with electronic charge transfer primarily occurring from the amino to the sulfonyl group. This affects the C–N and C–S distances and the quinoid character of the phenylene group (Bertolasi et al., 1993).

Chemical Reactions and Properties

  • Electrophile-induced reactions of related sulfonyl compounds result in different pathways depending on the used electrophiles. For example, the halogenation of vinylallenyl sulfones leads to the formation of various dienes and heterocyclic products (Christov & Ivanov, 2004).

Scientific Research Applications

  • Anti-inflammatory and Antitumor Effects : 4-(aryloyl)phenyl methyl sulfones, which are related to 4-Methylphenylsulfonylurea, have been found to possess greater anti-inflammatory activity than ibuprofen and also exhibit weak in vitro antitumor effects (Harrak et al., 2010).

  • Antimicrobial Activity : Compounds like 4-(phenylsulfonyl) morpholine have shown antimicrobial activity against standard and multi-resistant strains of bacteria and fungi. This suggests potential applications in modulating antibiotic activity against multidrug-resistant strains (Oliveira et al., 2015).

  • Cancer Research : A specific antitumor sulfonylurea, LY181984, has been shown to slow cell growth and cause cell death by inhibiting mitochondrial activity and oxidative phosphorylation in HeLa cells (Morré & Morré, 1995).

  • Development of COX-2 Inhibitors : 1,3-diarylurea derivatives with methylsulfonyl pharmacophores have been identified as potential selective COX-2 inhibitors, useful in designing new drugs (Zarghi et al., 2008).

  • Agricultural Applications : Research on sulfonylurea herbicides includes their extraction and purification from water, understanding their fate in agricultural fields, and developing genetically engineered crops resistant to these herbicides. Such studies help in the rational design of new herbicides and understanding their environmental impact (Corcia et al., 1997; Hultgren et al., 2002; Hardy & Giaquinta, 1984).

  • Photocatalytic Transformation : Research has also explored the photocatalytic transformation of sulfonylurea herbicides, focusing on the degradation of their aromatic moieties (Maurino et al., 1999).

Safety And Hazards

When handling 4-Methylphenylsulfonylurea, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .

Future Directions

4-Methylphenylsulfonylurea is a synthetic drug substance with pressor effects. It is used in the manufacture of calcium carbonate, and as an intermediate for industrial chemicals and environmental pollutants . It has been shown to be carcinogenic in vivo in animal bioassays . Future research may focus on further understanding its potential uses and effects.

properties

IUPAC Name

(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-6-2-4-7(5-3-6)14(12,13)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTYWCZSEBLPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168704
Record name 4-Tolylsulfonylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylphenylsulfonylurea

CAS RN

1694-06-0
Record name Tosylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1694-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Tolylsulfonylurea
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Tolylsulfonylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(aminocarbonyl)-4-methylbenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-TOLYLSULFONYLUREA
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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